1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine
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Overview
Description
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine is a heterocyclic organic compound featuring a thiazole ring. Thiazole rings are known for their aromatic properties, which arise from the delocalization of π-electrons.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of 4-methyl-2-phenylthiazole with ethanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursorsOptimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine exerts its effects involves interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
- 4-Phenyl-1,3-thiazole-2-amines
Uniqueness: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-8(13)11-9(2)14-12(15-11)10-6-4-3-5-7-10/h3-8H,13H2,1-2H3 |
InChI Key |
HBTNKNTXQGZSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(C)N |
Origin of Product |
United States |
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